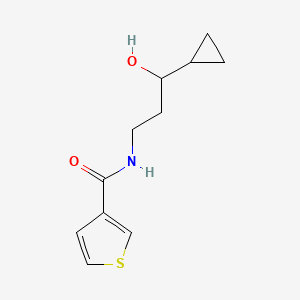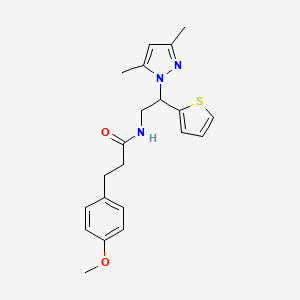
N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide consists of a thiophene ring attached to a carboxamide group with a 3-cyclopropyl-3-hydroxypropyl substituent.Scientific Research Applications
Dearomatising Rearrangements in Chemistry : Thiophene-3-carboxamides, similar to N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide, have been studied for their capacity to undergo dearomatising cyclisation. This process transforms these compounds into pyrrolinones, azepinones, or partially saturated azepinothiophenes, showing their potential application in organic synthesis and medicinal chemistry (Clayden et al., 2004).
Anticancer Properties : Studies on ring-substituted hydroxynaphthanilides, structurally related to this compound, have revealed promising anticancer properties. These compounds have shown significant antiproliferative effects against cancer cell lines without affecting non-tumor cells, indicating their potential as novel anticancer agents (Kauerová et al., 2016).
Camps Cyclization in Organic Chemistry : N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides have been studied for their ability to undergo Camps cyclization, leading to the formation of various quinolin-4(1H)-ones. This highlights their potential application in the development of pharmaceuticals and complex organic molecules (Mochalov et al., 2016).
Structural and Physicochemical Characterization in Material Science : Carboxamides like this compound have been characterized for their potential application in material science, particularly for their antibacterial activities against E. coli (Aktan et al., 2017).
Mechanism of Action
Target of Action
“N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide” is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of properties and applications, including pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Many thiophene derivatives are known to interact with various biological targets due to their aromatic nature and ability to form stable complexes .
Biochemical Pathways
Thiophene derivatives, in general, are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Future Directions
While specific future directions for N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide are not available, research into thiophene derivatives and their biological potential is ongoing. These compounds have shown a wide range of biological activities, suggesting they have significant potential for future therapeutic applications .
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-10(8-1-2-8)3-5-12-11(14)9-4-6-15-7-9/h4,6-8,10,13H,1-3,5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMOBYPAWAUGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine](/img/structure/B2598580.png)
![N-phenethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2598583.png)
![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid](/img/structure/B2598584.png)

![2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide](/img/structure/B2598588.png)
![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2598589.png)

![3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2598592.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2598595.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2598596.png)
![((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2598597.png)
![N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2598598.png)

